6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the tetrahydroisoquinoline family, which is characterized by its unique bicyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor for various receptors and enzymes. The molecular formula for this compound is CHN_{O}_5, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is classified as a tetrahydroisoquinoline alkaloid. Alkaloids are a large group of naturally occurring organic compounds that mostly contain basic nitrogen atoms. This compound is part of a broader class of isoquinoline derivatives known for their diverse biological activities.
The synthesis of 6,7-dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods:
The synthesis typically involves multiple steps including:
The molecular structure of 6,7-dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline features a tetrahydroisoquinoline backbone with two methoxy groups located at the 6 and 7 positions and a para-methoxyphenyl substituent at the 1 position. The stereochemistry plays a crucial role in its biological activity.
The compound has been characterized using various spectroscopic methods:
The chemical reactivity of 6,7-dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline includes:
Reactions are typically carried out under controlled conditions with specific catalysts such as palladium on carbon for hydrogenation or Lewis acids for facilitating cyclization steps .
The mechanism by which 6,7-dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline exerts its biological effects often involves interaction with sigma receptors. These receptors are implicated in various neurological processes and may play a role in pain modulation and neuroprotection.
Studies have shown that this compound acts as a sigma-2 receptor ligand with potential therapeutic implications in treating conditions such as depression and anxiety disorders . The binding affinity and selectivity towards sigma receptors are critical parameters influencing its pharmacological profile.
6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline has several potential applications:
The stereoselective synthesis of 6,7-dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline hinges on chiral induction at C1. Chiral sodium triacyloxyborohydrides—such as N-benzyloxycarbonyl-L-proline-derived 18d—enable enantioselective reduction of prochiral dihydroisoquinoline precursors. In dichloromethane, this reagent delivers (S)-configured tetrahydroisoquinolines with 70–86% enantiomeric excess (ee) and 85–90% chemical yield [4]. Alternative chiral hydrides (e.g., diisopinocampheylborane 25) achieve up to 85% ee but require cryogenic conditions (−78°C), complicating scalability [4].
Catalytic hydrogenation using chiral Ir or Ru complexes (e.g., (R)-BINAP-based catalysts) provides superior stereocontrol (>90% ee) under mild H₂ pressure (50–100 psi). This method exploits chelation between the metal center and the substrate’s methoxy groups, directing si-face hydride transfer [3] . A comparative analysis is shown below:
Table 1: Enantioselective Reduction Methods
Method | Reagent/Catalyst | ee (%) | Yield (%) | Limitations |
---|---|---|---|---|
Chiral hydride reduction | Sodium triacyloxyborohydride 18d | 70–86 | 85–90 | Moderate ee |
Asymmetric hydrogenation | Ru-(S)-BINAP | >90 | 92 | High-pressure equipment |
Chiral auxiliary approach | (1R,2S,5R)-(−)-menthyl sulfinate | 94 | 75 | Multi-step deprotection |
The chiral auxiliary route employs (1R,2S,5R)-(−)-menthyl sulfinate to generate diastereomeric intermediates, resolved via crystallization before auxiliary removal with HCl/ethanol [3] .
Efficient construction of the tetrahydroisoquinoline core utilizes tandem reactions minimizing intermediate isolation. A one-pot Pomeranz-Fritsch-Bobbitt cyclization converts N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one into the bicyclic scaffold via acid-catalyzed iminium formation, cyclization, and hydrogenation (78% yield) [3]. Critical to success is sequential addition of BF₃·OEt₂ (for iminium activation) and Pd/C-H₂ (for reduction), preventing side-product formation [3].
A patent-pending oxalyl chloride-mediated one-pot method optimizes dihydroisoquinoline precursor synthesis:
Table 2: One-Pot Cyclization Performance
Strategy | Key Reagents | Yield (%) | Purity (%) | Advantage |
---|---|---|---|---|
Pomeranz-Fritsch-Bobbitt | BF₃·OEt₂, Pd/C-H₂ | 78 | >95 | Stereoselective |
Oxalyl chloride route | (COCl)₂, POCl₃ | 82 | 89 | Chromatography-free |
Post-cyclization modifications require precise stereocontrol at C1 and C3. Schlosser’s lateral lithiation enables C8 functionalization: N-pivaloyl-protected 3-chlorophenylethylamine undergoes ortho-lithiation at −78°C, followed by DMF quenching to install an aldehyde group adjacent to chlorine. Acidic workup then cyclizes the intermediate to 8-chloro-3,4-dihydroisoquinoline, a precursor for Suzuki couplings introducing aryl groups at C8 .
For C1-alkylation, Grignard addition to iminium intermediates shows high trans-diastereoselectivity. For example, methylmagnesium bromide attacks the (R)-iminium intermediate from the less hindered face, affording (1S,3R)-1-methyl-6,7-dimethoxy-1-(4-methoxyphenyl)-TIQ with a 12:1 trans:cis ratio [3] . The N-benzyl substituent’s bulkiness and solvent polarity (e.g., THF vs. ether) critically influence selectivity.
Table 3: Diastereoselective Transformations
Reaction | Conditions | Diastereoselectivity (trans:cis) | Application |
---|---|---|---|
Grignard addition | MeMgBr, THF, −40°C | 12:1 | C1-alkylation |
Suzuki coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃ | Single isomer | C8-arylation |
Reductive amination | NaBH₃CN, AcOH | 8:1 | N-alkyl derivatives |
The Petasis reaction constructs chiral tetrahydroisoquinoline precursors via a three-component condensation of aldehydes, amines, and boronic acids. Using morpholinone derivatives as chiral auxiliaries, it delivers N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one with >90% de. Subsequent Pomeranz-Fritsch cyclization directly yields enantiopure (>98% ee) 1-carboxy-THIQs [3]. Advantages include modularity and tolerance of electron-rich aromatics.
Conversely, Grignard-based pathways rely on addition to preformed imines or dihydroisoquinolines. While phenylmagnesium bromide achieves 75–85% yields for 1-aryl-THIQs, competing reduction of the imine bond lowers diastereoselectivity (typically 5:1–8:1 dr). Sterically hindered substrates (e.g., ortho-substituted aryl imines) further diminish yields to 40–60% .
Table 4: Petasis vs. Grignard Route Efficiency
Parameter | Petasis Route | Grignard Pathway |
---|---|---|
Stereoselectivity | >98% ee | 70–85% de |
Functional group tolerance | Broad (acid-sensitive groups ok) | Low (base-sensitive groups fail) |
Step economy | 3 steps to core | 4–5 steps to core |
Typical yield | 65–75% overall | 45–60% overall |
The Petasis approach excels in stereochemical fidelity for C1-arylglycine-type THIQs, whereas Grignard additions better suit alkyl-substituted analogs where chiral auxiliaries compensate for moderate inherent selectivity [3] .
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8